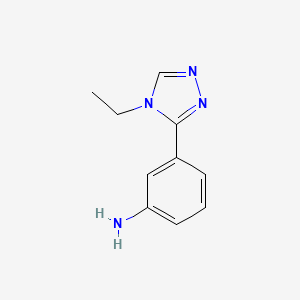

3-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline

Description

3-(4-Ethyl-4H-1,2,4-triazol-3-yl)aniline is a heterocyclic aromatic compound featuring a 1,2,4-triazole ring substituted with an ethyl group at the 4-position and linked to an aniline moiety at the 3-position. Its molecular formula is C10H12N4, with a molecular weight of 188.23 g/mol (CAS: 1049873-79-1) .

Properties

IUPAC Name |

3-(4-ethyl-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-2-14-7-12-13-10(14)8-4-3-5-9(11)6-8/h3-7H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKMOMWUDFXPPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline typically involves the reaction of 4-ethyl-1,2,4-triazole with aniline. One common method is the nucleophilic substitution reaction where the triazole ring is introduced to the aniline through a suitable leaving group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or azo derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to the amine.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.

Coupling Reactions: Reagents such as diazonium salts and aryl halides are used in the presence of catalysts like copper(I) chloride (CuCl).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring.

Scientific Research Applications

3-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. In biological systems, the compound may inhibit enzymes or interact with receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Triazole Ring

a) 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline

- Molecular Formula : C9H10N4

- Molecular Weight : 174.20 g/mol

- CAS : 252928-74-8

- Melting Point : 158–159°C

- Key Differences : Replacing the ethyl group with a methyl reduces steric bulk and lipophilicity (logP estimated to decrease by ~0.5). This may enhance aqueous solubility but reduce cell membrane penetration.

b) 3-(4-Isopropyl-4H-1,2,4-triazol-3-yl)aniline

Positional Isomerism: Ortho vs. Meta Substitution

2-(4-Ethyl-4H-1,2,4-triazol-3-yl)aniline

Functional Group Modifications on the Aniline Ring

a) 2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline (S11)

b) 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

- Molecular Formula : C10H12N4O

- CAS: Not explicitly listed, but structurally described .

- Key Differences : Methoxy substitution at the 2-position introduces steric and electronic effects that could influence binding affinity in receptor-ligand interactions.

Complex Derivatives with Additional Substituents

3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-yl)methyl)aniline

- Molecular Formula : C14H18N4

- Molecular Weight : 242.32 g/mol

- Key Differences : The cyclobutyl group adds conformational rigidity, which may restrict rotational freedom and improve selectivity for specific biological targets.

3-(5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline

- Molecular Formula : C17H17N5O3

Physicochemical Comparisons

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Melting Point (°C) | CCS [M+H]+ (Ų) |

|---|---|---|---|---|

| 3-(4-Ethyl-4H-triazol-3-yl)aniline | 188.23 | 1.8 | Not reported | Not available |

| 3-(4-Methyl-4H-triazol-3-yl)aniline | 174.20 | 1.3 | 158–159 | Not available |

| 2-(4-Ethyl-4H-triazol-3-yl)aniline | 188.23 | 1.8 | Not reported | 140.6 |

Metabolic Stability and Bioactivity

- Methyl vs. Ethyl : Methyl analogs (e.g., S11 in ) show reduced metabolic clearance due to steric shielding, while ethyl derivatives may balance lipophilicity and stability .

- Therapeutic Potential: Compound 4 in , a urea derivative of 4-(5-butyl-4H-triazol-3-yl)aniline, demonstrates DDX3X helicase inhibition, suggesting triazole-aniline scaffolds are viable for drug development.

Biological Activity

3-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 188.23 g/mol. The compound features a triazole ring linked to an aniline moiety, which is significant for its biological interactions.

Anticancer Activity

Research indicates that this compound exhibits pro-apoptotic effects in cancer cells. It influences the expression of genes involved in apoptosis, suggesting its potential as an anticancer agent. The compound has been shown to inhibit topoisomerase IV , an enzyme critical for DNA replication and transcription, thereby disrupting cancer cell proliferation.

Table 1: Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of topoisomerase IV | |

| Pro-apoptotic | Modulation of apoptosis-related gene expression | |

| Enzyme Interaction | Interaction with various enzymes affecting pathways |

Antimicrobial Properties

Compounds containing triazole rings are often explored for their antimicrobial properties . Preliminary studies suggest that this compound may inhibit key enzymes in pathogens, such as cytochrome P450 enzymes in fungi. This inhibition disrupts ergosterol synthesis, leading to cell death in fungal cells.

The biological activity of triazole derivatives like this compound is largely attributed to their ability to form hydrogen bonds and engage in π–π interactions with biological targets. This structural feature enhances their binding affinity to various enzymes and receptors involved in critical biochemical pathways .

Structure–Activity Relationship (SAR)

The efficacy of triazole compounds can be significantly influenced by their structural features. For instance, the presence of substituents on the triazole ring can enhance or diminish biological activity. Molecular docking studies have shown that specific configurations allow for optimal interaction with target proteins .

Case Studies and Research Findings

Several studies have evaluated the biological activity of triazole derivatives similar to this compound:

- Inhibition Studies : A study demonstrated that triazole derivatives exhibited varying degrees of inhibitory activity against cancer cell lines including MCF7 (breast cancer) and HepG2 (liver cancer). The compounds were synthesized via copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), showcasing their potential as anticancer agents .

- Antimicrobial Testing : In vitro tests revealed that certain triazole derivatives displayed significant antifungal activity against Candida species and antibacterial effects against Staphylococcus aureus. These findings support the continued investigation into their therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.